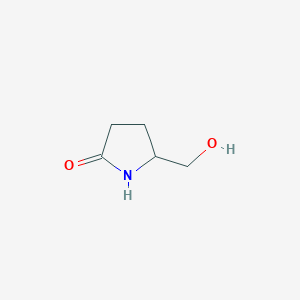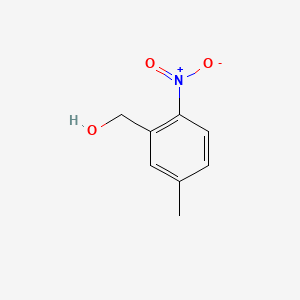
3-Chlorobenzonitrile
概要
説明
3-Chlorobenzonitrile is an organic compound with the chemical formula ClC6H4CN . It is an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments . It appears as a colorless solid and can vary in appearance from white to pale cream to pale yellow to pale brown .
Synthesis Analysis
Typically, aryl nitriles like 3-Chlorobenzonitrile are produced by ammoxidation . It can also be produced by dehydration of the aldoxime of 3-chlorobenzaldehyde . Another method involves heating 3-chlorobenzylamine and iodine in an ammonium acetate aqueous solution .
Molecular Structure Analysis
The molecular formula of 3-Chlorobenzonitrile is C7H4ClN . Its molecular weight is 137.57 g/mol .
Chemical Reactions Analysis
In the presence of copper nanoparticles, 3-Chlorobenzonitrile can be reduced by sodium borohydride to 3-chlorobenzylamine . Some ruthenium catalysts can catalyze the hydrolysis of 3-Chlorobenzonitrile to form 3-chlorobenzamide .
Physical And Chemical Properties Analysis
3-Chlorobenzonitrile is a colorless solid with a melting point of 40-41 °C . It has a molar mass of 137.57 g/mol .
科学的研究の応用
Synthesis of Dichlorobenzonitriles
3-Chlorobenzonitrile is used in the synthesis of dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals . A novel approach has been developed to synthesize dichlorobenzonitriles by selective ammoxidation .
Production of Herbicides
Dichlorobenzonitriles, which can be synthesized from 3-Chlorobenzonitrile, are used in the production of herbicides . These herbicides are used to control unwanted plants or weeds.
Production of Pesticides
Similarly, dichlorobenzonitriles are also used in the production of pesticides . These pesticides are used to control pests that can cause damage to crops, animals, and humans.
Medicinal Applications
Dichlorobenzonitriles have applications in the field of medicine . They are used in the synthesis of various pharmaceutical compounds.
Dye Manufacturing
Dichlorobenzonitriles are used in the production of dyes . These dyes are used in various industries such as textiles, plastics, and printing.
Production of Engineering Plastics
Dichlorobenzonitriles are used in the production of engineering plastics . These plastics have superior mechanical and thermal properties and are used in various applications such as automotive parts, consumer electronics, and construction materials.
Photosensitive Materials
Dichlorobenzonitriles are used in the production of photosensitive materials . These materials change their physical or chemical properties when exposed to light.
Preparation of Other Chemical Compounds
3-Chlorobenzonitrile can be used in the preparation of other chemical compounds. For example, it can be produced by dehydration of the aldoxime of 3-chlorobenzaldehyde . It can also be produced by heating 3-chlorobenzylamine and iodine in ammonium acetate aqueous solution .
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-Chlorobenzonitrile is an organic compound with the chemical formula ClC6H4CN . It is one of the isomers of chlorobenzonitrile
Mode of Action
It is known that aryl nitriles, such as 3-chlorobenzonitrile, are typically produced by ammoxidation . 3-Chlorobenzonitrile can also be produced by dehydration of the aldoxime of 3-chlorobenzaldehyde . It can also be produced by heating 3-chlorobenzylamine and iodine in ammonium acetate aqueous solution . In the presence of copper nanoparticles, 3-Chlorobenzonitrile can be reduced by sodium borohydride to 3-chlorobenzylamine . Some ruthenium catalyzers can catalyze the hydrolysis of 3-Chlorobenzonitrile to form 3-chlorobenzamide .
Biochemical Pathways
It is known that the compound can participate in various chemical reactions, including ammoxidation, dehydration, reduction, and hydrolysis . These reactions can potentially influence various biochemical pathways, depending on the specific context and conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chlorobenzonitrile. For instance, the presence of copper nanoparticles can facilitate the reduction of 3-Chlorobenzonitrile to 3-chlorobenzylamine . Additionally, certain catalysts can promote the hydrolysis of 3-Chlorobenzonitrile to form 3-chlorobenzamide . .
特性
IUPAC Name |
3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOVKBZJOIOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227414 | |
| Record name | Benzonitrile, m-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzonitrile | |
CAS RN |
766-84-7 | |
| Record name | 3-Chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, m-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, m-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Chlorobenzonitrile?
A1: 3-Chlorobenzonitrile has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol [].
Q2: What spectroscopic data is available for 3-Chlorobenzonitrile?
A2: While the provided abstracts do not delve into specific spectroscopic details, the rotational spectrum of 3-Chlorobenzonitrile has been assigned and analyzed. []
Q3: Are there any known catalytic applications of 3-Chlorobenzonitrile?
A3: While not a catalyst itself, 3-Chlorobenzonitrile serves as a reactant in various reactions. For instance, it participates in the synthesis of diaryl ethers via a potassium fluoride-alumina and 18-crown-6 mediated reaction. This method offers a valuable alternative to traditional Ullmann ether synthesis. []
Q4: Has 3-Chlorobenzonitrile been studied in the context of biaryl formation?
A4: Yes, research has shown that 3-Chlorobenzonitrile, unlike its 2- and 4-chloro isomers, does not readily participate in biaryl formation when irradiated in the presence of 1,4-dimethoxybenzene. This suggests a positional effect of the chlorine substituent influences the photochemical reactivity. []
Q5: How does 3-Chlorobenzonitrile interact with Aspergillus sp. PTCC 5266?
A5: Research indicates that whole cells of Aspergillus sp. PTCC 5266 can biotransform 3-Chlorobenzonitrile via nitrile-hydrating activity. Interestingly, this fungal strain exhibits a broad pH tolerance (6.0 to 10.0) for this transformation, yielding the corresponding carboxylic acid as the sole product. []
Q6: What is known about the antibacterial activity of silver(I) complexes incorporating 3-Chlorobenzonitrile-derived ligands?
A6: Studies have investigated silver(I) complexes utilizing ligands derived from 3-Chlorobenzonitrile. These complexes demonstrate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Specifically, a complex incorporating a 4-amino-3-chlorobenzonitrile ligand displayed potent inhibitory activity, comparable to chloramphenicol. []
Q7: Are there any known applications of 3-Chlorobenzonitrile in materials science?
A7: While the provided abstracts don't directly address materials science applications, research suggests 3-Chlorobenzonitrile and other nitrile compounds can inhibit corrosion and hydrogen embrittlement of high-strength low-alloy steel in sulfuric acid solutions. []
Q8: What environmental concerns are associated with 3-Chlorobenzonitrile?
A8: While not directly addressed in the provided abstracts, the presence of 3-chlorobenzonitrile as a byproduct in the synergistic elimination of nitrogen oxides and chlorobenzene on a commercial catalyst has been observed. This raises concerns as its formation could lead to the generation of polychlorinated byproducts, including polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, which are highly toxic and persistent organic pollutants. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














